
2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide
Descripción general
Descripción
2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide, also known as BCAA, is a synthetic compound used in scientific research. The compound has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and inflammation. 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide has also been found to modulate the expression of certain genes that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide has also been found to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines. Additionally, 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This allows researchers to study the specific effects of 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide on these pathways without affecting other cellular processes. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide in lab experiments is its potential toxicity. Careful dosing and monitoring are necessary to ensure the safety of the researchers and the subjects.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide. One area of research is the development of 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide-based drugs for the treatment of cancer and neurological disorders. Another area of research is the study of the underlying mechanisms of 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide's effects on cellular processes. Additionally, the development of new synthesis methods for 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide could lead to more efficient and cost-effective production of the compound for research purposes.
In conclusion, 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide is a synthetic compound with potential applications in the fields of medicine, biochemistry, and pharmacology. Its ability to selectively target certain enzymes and signaling pathways makes it a valuable tool for scientific research. Further research is needed to fully understand the mechanisms of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide and its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide has been found to have potential applications in the fields of medicine, biochemistry, and pharmacology. It has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. 2-(4-bromo-2-chlorophenoxy)-N-(2-chlorobenzyl)acetamide has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2/c16-11-5-6-14(13(18)7-11)21-9-15(20)19-8-10-3-1-2-4-12(10)17/h1-7H,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURRGODYMHLQRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC2=C(C=C(C=C2)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromo-2-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3676268.png)
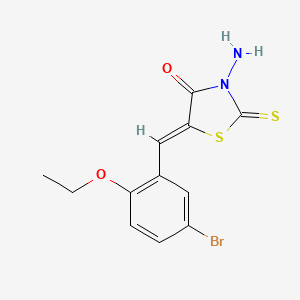
![1,3-dioxo-2-{3-[(phenylacetyl)amino]phenyl}-5-isoindolinecarboxylic acid](/img/structure/B3676279.png)
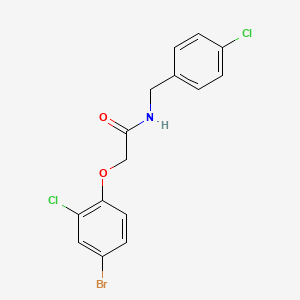
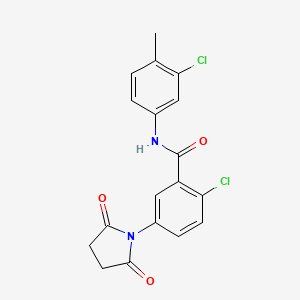
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3676302.png)

![N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B3676318.png)

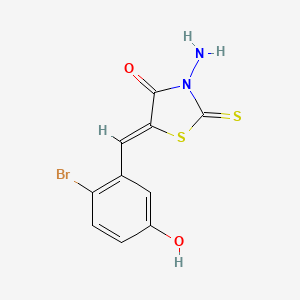
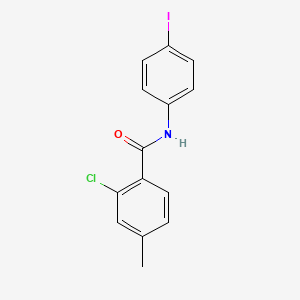
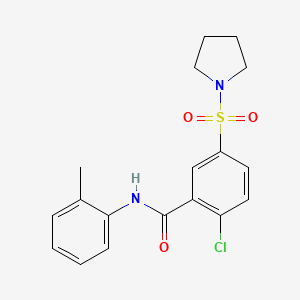
![4-cyano-2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3676360.png)
